Diazene, (2-chlorophenyl)(4-methoxyphenyl)-
Description
Diazene, (2-chlorophenyl)(4-methoxyphenyl)-, is an azo compound characterized by a diazenyl (–N=N–) core substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group. Azo compounds are widely studied for their photochemical properties, biological activities, and applications in materials science. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic rings creates a push-pull electronic system, which can influence reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
52148-11-5 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(2-chlorophenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11ClN2O/c1-17-11-8-6-10(7-9-11)15-16-13-5-3-2-4-12(13)14/h2-9H,1H3 |
InChI Key |
AVLSBNKDBZPCGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2-chlorophenyl)(4-methoxyphenyl)- typically involves the reaction of 2-chloroaniline with 4-methoxybenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The reaction proceeds through the formation of an intermediate diazonium salt, which then couples with the 2-chloroaniline to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-deficient diazenyl group directs nitration and sulfonation to specific positions. Nitration of 1,2-bis(4-chlorophenyl)diazene with mixed HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 283–393 K introduces nitro groups at the 2,6-positions of one phenyl ring and 3,5-positions of the other, yielding polynitro derivatives (e.g., 2-(4-chloro-2,6-dinitrophenyl)-1-(4-chloro-3,5-dinitrophenyl)diazene) . Steric effects from substituents result in dihedral angles up to 59.5° between phenyl rings, influencing regioselectivity .
Reduction and Radical Pathways
Diazene derivatives undergo reductive cleavage to form hydrazines. Catalytic hydrogenation or treatment with DIPEA in aqueous media generates arylhydrazine intermediates . Radical scavengers like TEMPO inhibit these pathways, confirming a single-electron transfer (SET) mechanism .
Coupling Reactions and Tautomerism
Diazenes participate in azo coupling with electron-rich aromatics (e.g., phenols, anilines) . For example, coupling with 3-hydroxyphenyl imine derivatives forms heterocyclic compounds (e.g., sulfonyl-bis-phenylene diazenes) . Tautomerization between 1,3-diaryltriazene and 1-aryl-3-nitrophenyltriazene is influenced by hydrogen bonding, affecting stability and reactivity .
Stability and Degradation
Under oxidative conditions, diazenes decompose via radical pathways , forming nitroso intermediates . Thermal stability studies of polynitro derivatives show resistance to decomposition below 393 K, making them candidates for high-energy materials .
Spectroscopic Characterization
Key characterization data include:
Scientific Research Applications
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, (2-chlorophenyl)(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrogen-nitrogen double bond plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Its higher melting point (135–137°C) compared to simpler diazenes suggests increased crystallinity due to symmetrical chloro substitution . (E)-1,2-Bis(4-chlorophenyl)diazene: Exhibits trans configuration and Pdcd4 stabilizing activity (IC50 ~2.5 µM), highlighting the role of para-chloro groups in biological interactions .
- IR data (CCl4 solution) confirms characteristic N=N stretching at ~1440 cm⁻¹ .
Mixed Substitution :
Oxidized Derivatives
- Diazene, bis(4-methoxyphenyl)-, 1-oxide (CAS 1562-94-3): The oxide group increases molecular weight (258.27 g/mol) and introduces polarity, likely enhancing solubility in polar solvents compared to non-oxidized analogues .
Comparative Data Table
Stability and Reactivity Considerations
- Trans Configuration: Most diazenes adopt the trans configuration in the ground state, as seen in 4-[(4-chlorophenyl)diazenyl]-3-methoxyaniline.
- Oxidative Stability: Oxide derivatives (e.g., mono- or dioxide forms) show altered stability, with the 1-oxide form of bis(4-methoxyphenyl)diazene being more resistant to thermal degradation .
Biological Activity
Diazene, (2-chlorophenyl)(4-methoxyphenyl)-, is a compound that belongs to the class of azo dyes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and other pharmacological effects, supported by relevant research findings and case studies.
1. Chemical Structure and Properties
The chemical structure of Diazene, (2-chlorophenyl)(4-methoxyphenyl)- can be represented as follows:
This compound contains a diazene functional group (-N=N-) linked to two aromatic rings: a chlorophenyl and a methoxyphenyl group. The presence of these substituents is crucial for its biological activity.
2. Antimicrobial Activity
Research has demonstrated that various diazene derivatives exhibit significant antimicrobial properties. In a study by Hamidian et al., several azo dye derivatives were synthesized and tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound 4-((2-chlorophenyl)diazenyl)-3-methyl-5-((1-methyl-1H-imidazol-2-yl)diazenyl)-1H-pyrazole showed notable antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Diazene Derivatives
| Compound Name | Pathogen Tested | MIC (mg/mL) | Comparison Antibiotic |
|---|---|---|---|
| Diazene A | Staphylococcus aureus | 1.6 | Ampicillin |
| Diazene B | Escherichia coli | 2.0 | Streptomycin |
| Diazene C | Bacillus cereus | 1.8 | Gentamicin |
3. Anticancer Activity
The anticancer potential of diazene derivatives has been extensively studied. A notable investigation involved synthesizing novel azo dyes and evaluating their effects on various human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). Compounds derived from diazene exhibited significant cytotoxicity against these cell lines, with IC50 values indicating potent anticancer activity .
Case Study: Anticancer Evaluation
In one study, the compound 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one was tested against HCT116 cells. The results indicated a high level of inhibition in cell proliferation, suggesting that the structural modifications in diazene derivatives enhance their anticancer efficacy .
4. Anti-inflammatory Activity
The anti-inflammatory properties of diazene compounds have also been documented. Azo dyes have shown potential in inhibiting inflammatory pathways and reducing the production of pro-inflammatory cytokines. In vitro studies demonstrated that certain diazene derivatives could significantly decrease nitric oxide production in macrophages, indicating their potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of Diazene Derivatives
| Compound Name | Inflammatory Marker Tested | Effect Observed |
|---|---|---|
| Diazene D | Nitric Oxide | Decreased by 40% |
| Diazene E | IL-1β | Decreased by 30% |
| Diazene F | TNF-α | No significant effect |
5. Conclusion
Diazene, (2-chlorophenyl)(4-methoxyphenyl)- exhibits promising biological activities across several domains, particularly in antimicrobial and anticancer applications. The structural characteristics of diazene derivatives play a crucial role in determining their efficacy against various biological targets. Ongoing research into the synthesis and modification of these compounds may lead to the development of new therapeutic agents with enhanced bioactivity.
The diverse pharmacological profiles of diazene compounds underscore their potential as valuable candidates in drug discovery and development efforts aimed at addressing microbial resistance and cancer treatment challenges. Further studies are warranted to elucidate the mechanisms underlying their biological activities and to optimize their therapeutic applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
